molecular formula C7H6ClN3 B13144722 4-Chloro-2,6-dimethylpyrimidine-5-carbonitrile CAS No. 1196151-17-3

4-Chloro-2,6-dimethylpyrimidine-5-carbonitrile

Cat. No.: B13144722
CAS No.: 1196151-17-3
M. Wt: 167.59 g/mol
InChI Key: LNXQVYJSIURADC-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chloro group at the 4th position, two methyl groups at the 2nd and 6th positions, and a carbonitrile group at the 5th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dimethylpyrimidine-5-carbonitrile typically involves the reaction of 2,6-dimethylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination at the 4th position. The resulting intermediate is then treated with a cyanating agent such as sodium cyanide (NaCN) to introduce the carbonitrile group at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonitrile group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Reducing agents (e.g., LiAlH4, H2), solvents (e.g., ether, THF), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and room temperature.

Major Products Formed

    Substitution: Various substituted pyrimidine derivatives.

    Reduction: Amines or aldehydes.

    Oxidation: Carboxylic acids.

Scientific Research Applications

4-Chloro-2,6-dimethylpyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethylpyrimidine-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and carbonitrile groups can enhance its binding affinity to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,6-dimethylpyrimidine
  • 2,6-Dimethylpyrimidine-5-carbonitrile
  • 4-Chloro-5-methylpyrimidine-2-carbonitrile

Uniqueness

4-Chloro-2,6-dimethylpyrimidine-5-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-2,6-dimethylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-6(3-9)7(8)11-5(2)10-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXQVYJSIURADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249447
Record name 4-Chloro-2,6-dimethyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-17-3
Record name 4-Chloro-2,6-dimethyl-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,6-dimethyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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